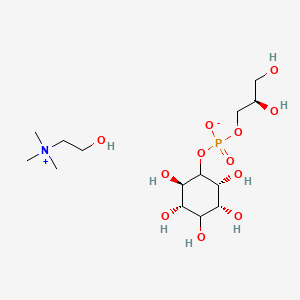

Glycerophosphoinositol (choline)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycerophosphoinositol (choline) is a bioactive compound derived from the metabolism of phosphoinositides. It is a water-soluble phosphoinositide metabolite produced by all eukaryotic cells. This compound plays a crucial role in various cellular processes, including cell proliferation, survival, and signaling pathways .

准备方法

Synthetic Routes and Reaction Conditions

Glycerophosphoinositol (choline) is synthesized through the deacylation of membrane phosphoinositides. This process involves two sequential reactions catalyzed by phospholipase A2 and lysophospholipase . The most abundant enzyme responsible for these reactions is the α isoform of group IV phospholipase A2 (PLA2 IVα), which has been identified in thyroid cells and macrophages .

Industrial Production Methods

Industrial production of glycerophosphoinositol choline involves the extraction of phosphoinositides from biological sources, followed by enzymatic deacylation. The process is optimized to ensure high yield and purity of the final product .

化学反应分析

Enzymatic Hydrolysis Pathways

Glycerophosphoinositol (choline) undergoes hydrolysis via glycerophosphodiester phosphodiesterases (GDPDs), which cleave the molecule into biologically active products.

Key Reactions:

-

Hydrolysis by GDE1 :

Glycerophosphoinositol choline GDE1Glycerol 3 phosphate+Inositol

This reaction occurs in the cytosol and is critical for recycling choline and phosphate under phosphate-deprived conditions . -

Hydrolysis by GDE5/GDPD6 :

Glycerophosphoinositol choline GDE5Glycerol 3 phosphate+Choline

GDE5 is cytosolic and highly expressed in mammalian tissues like skeletal muscle, where it regulates phosphatidylcholine (PC) synthesis by liberating choline .

Regulatory Factors:

-

Substrate specificity varies among GDPDs (Table 1).

-

Extracellular hydrolysis in plants involves cell wall-localized phosphodiesterases with an apparent Km of 50 µM for glycerophosphodiesters .

Substrate Specificity and Enzyme Activity

The GDPD enzyme family exhibits distinct substrate preferences and catalytic roles (Table 1).

Table 1: Substrate Specificity of Human GDPD Enzymes

| Enzyme | Substrate | Products | Localization |

|---|---|---|---|

| GDE1 | Glycerophosphoinositol | Glycerol-3-phosphate + Inositol | Cytosol |

| GDE2/GDPD5 | Glycerophosphocholine | Glycerol-3-phosphate + Choline | Plasma membrane |

| GDE5/GDPD6 | Glycerophosphocholine | Glycerol-3-phosphate + Choline | Cytosol |

| GDE3/GDPD2 | GPI-anchored proteins | Glycerol + Inositol-1-phosphate | Extracellular |

Data derived from metabolic profiling and knockout studies .

Biosynthetic Routes

Glycerophosphoinositol (choline) is synthesized via phospholipid remodeling:

-

Phosphatidylcholine (PC) Breakdown :

PCcPLA21 acyl GPClyso PLA1GPCGDE5Choline+Glycerol 3 phosphate

This pathway is critical for maintaining choline pools in cells . -

Deacylation of Lysophosphatidylinositol :

Catalyzed by phospholipase A2 (PLA2), producing glycerophosphoinositol (choline) and arachidonic acid .

Biological Implications of Hydrolysis

-

Choline Recycling : Hydrolysis by GDE5 supplies choline for PC synthesis via the Kennedy pathway, essential for cell membrane integrity .

-

Anti-inflammatory Effects : Glycerophosphoinositol (choline) inhibits NF-κB signaling in monocytes, reducing TNF-α synthesis during inflammation .

-

Osmotic Regulation : In renal cells, glycerophosphoinositol (choline) acts as an osmolyte, counteracting urea-induced denaturation .

Research Findings

-

Knockout Studies :

-

Kinetic Data :

科学研究应用

Neuroscience and Cognitive Function

Cognitive Enhancement

Glycerophosphoinositol has been extensively studied for its role in enhancing cognitive function. Research indicates that dietary choline supplementation can improve memory and learning capabilities. For instance, a study involving Tg2576 mice demonstrated that a high-choline diet led to improved performance in novel object recognition tasks, suggesting enhanced cognitive abilities due to increased choline availability in the brain .

Neuronal Health

In vitro studies have shown that glycerophosphoinositol can protect neurons from neurotoxicity associated with amyloid-beta fragments, which are implicated in Alzheimer's disease. This protective effect is thought to stem from its role as a precursor to acetylcholine, a critical neurotransmitter for memory and learning .

Cancer Research

Metabolic Pathways

Glycerophosphoinositol plays a crucial role in cancer biology through its involvement in phospholipid metabolism. Abnormal choline metabolism is a hallmark of various cancers, leading to elevated levels of glycerophosphocholine in tumor tissues. Magnetic resonance spectroscopy (MRS) has been utilized to detect these metabolites, aiding in cancer diagnosis and treatment monitoring .

Therapeutic Targets

Recent studies have identified enzymes such as glycerophosphocholine phosphodiesterases (GPC-PDEs) that hydrolyze glycerophosphocholine into choline and glycerol-3-phosphate. Targeting these enzymes may offer new therapeutic avenues for cancer treatment by disrupting the altered lipid metabolism observed in tumors .

Clinical Nutrition

Dietary Supplementation

Glycerophosphoinositol is increasingly recognized for its potential benefits as a dietary supplement. Clinical trials have shown that choline supplementation can enhance cognitive recovery in patients post-stroke and improve overall brain health in aging populations . For example, one randomized trial indicated that patients receiving intramuscular choline showed significant cognitive improvements compared to controls .

Infant Development

Choline is essential for early brain development; thus, supplementation during pregnancy and infancy has been advocated. Studies suggest that adequate choline intake can positively influence neurodevelopmental outcomes in preterm infants, enhancing cognitive functions later in life .

Data Tables

The following tables summarize key findings from various studies on the applications of glycerophosphoinositol:

| Study Focus | Findings | Implications |

|---|---|---|

| Cognitive Function | High-choline diet improved memory tasks in Tg2576 mice | Suggests potential for cognitive enhancement via dietary choline |

| Cancer Metabolism | Elevated glycerophosphocholine levels detected via MRS | Useful for cancer diagnosis and monitoring |

| Clinical Trials | Choline supplementation improved recovery post-stroke | Supports use of choline as a therapeutic agent |

Case Studies

Case Study 1: Cognitive Improvement in Mice

A study involving Tg2576 mice fed varying levels of dietary choline showed that those on high-choline diets exhibited significant improvements in memory tasks compared to those on low-choline diets. This suggests the critical role of glycerophosphoinositol in neuronal health and cognitive function enhancement.

Case Study 2: Cancer Detection via MRS

In clinical settings, MRS has been employed to monitor changes in glycerophosphocholine levels among cancer patients undergoing treatment. The ability to detect these metabolites non-invasively provides valuable insights into tumor metabolism and treatment efficacy.

作用机制

Glycerophosphoinositol (choline) exerts its effects by modulating various signaling pathways. It activates kinases such as Lck and Src, which are involved in T-cell chemotaxis and actin cytoskeleton rearrangements . The compound also influences intracellular calcium levels and adenylyl cyclase activity, contributing to its diverse biological effects .

相似化合物的比较

Similar Compounds

Glycerophosphoinositol: A closely related compound that participates in similar cellular processes.

Glycerophosphoinositol 4-phosphate: A phosphorylated derivative that regulates actin dynamics.

Glycerophosphoinositol 4,5-bisphosphate: Another phosphorylated derivative with distinct signaling roles.

Uniqueness

Glycerophosphoinositol (choline) is unique due to its specific role in modulating T-cell signaling and its potential as an immunomodulator. Its ability to influence multiple signaling pathways and cellular processes makes it a valuable compound for research and industrial applications .

常见问题

Basic Research Questions

Q. What experimental models are suitable for studying glycerophosphoinositol (choline)'s role in cell survival and apoptosis?

Glycerophosphoinositol (choline) (GPIC) modulates apoptosis via concentration-dependent mechanisms. For in vitro studies, rat pheochromocytoma PC12 cells are widely used:

- Protocol : Treat cells with 70 µM GPIC for 4 days, followed by viability assays (e.g., MTT) and apoptosis markers (e.g., DNA fragmentation via TUNEL). At 70 µM, GPIC maintains 94% cell viability compared to 83% in controls .

- Controls : Include untreated cells and α7 nicotinic receptor antagonists (e.g., methyllycaconitine) to assess receptor dependency .

Q. How is glycerophosphoinositol (choline) synthesized and quantified in cellular systems?

GPIC is synthesized via phosphatidylinositol deacylation , catalyzed by phospholipase A2 (PLA2) and lysophospholipases. Key steps:

- Enzymatic synthesis : Use purified PLA2 to hydrolyze phosphatidylinositol, followed by choline salt formation .

- Quantification : Employ hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for extracellular metabolites, validated with isotopically labeled internal standards (e.g., deuterated GPIC) .

Q. What are the standard assays for assessing GPIC's anti-inflammatory effects in immune cells?

- Macrophage TNF-α suppression : Inject GPIC subcutaneously (1.7–4.7 mg/kg/h ED50) in C57/Bl6 mice and measure TNF-α via ELISA post-lipopolysaccharide challenge .

- T-cell signaling : Use Jurkat T-cells treated with GPIC (10–100 µM) and analyze phosphorylation of signaling nodes (e.g., AKT, NF-κB) via Western blot .

Advanced Research Questions

Q. How can metabolic flux analysis resolve contradictions in GPIC's receptor-dependent vs. receptor-independent mechanisms?

GPIC's anti-inflammatory effects are partially attributed to α7 nicotinic receptor activation, but in vivo concentrations may exceed receptor-binding thresholds. To dissect mechanisms:

- Genetic models : Compare wild-type and α7 receptor-knockout mice in pain hypersensitivity assays (e.g., thermal/mechanical allodynia) .

- Pharmacological inhibition : Co-administer GPIC with receptor antagonists (e.g., α-bungarotoxin) and measure downstream effectors like JAK/STAT .

Q. What computational approaches optimize GPIC's binding affinity for lipid-signaling targets?

- Molecular dynamics (MD) simulations : Simulate GPIC's interaction with phosphatidylinositol 4,5-bisphosphate (PIP2) using microsecond-scale trajectories on platforms like GROMACS .

- Docking studies : Screen GPIC against PIP2-binding domains (e.g., PH domains) using AutoDock Vina, prioritizing residues with hydrogen-bonding potential to the inositol headgroup .

Q. How does GPIC integrate with the Kennedy pathway for phosphatidylcholine synthesis?

In yeast, GPIC is catabolized by YPL110c glycerophosphodiesterase to release choline, which feeds into the Kennedy pathway. Key methods:

- Metabolic tracing : Pulse-chase experiments with ³H-choline-labeled GPIC track incorporation into phosphatidylcholine .

- Strain validation : Compare phosphatidylcholine levels in wild-type vs. Δypl110c yeast grown on GPIC as a phosphate source .

Q. How do lipidomic techniques address discrepancies in GPIC's tissue-specific effects?

- ESI-MS/MS lipidomics : Profile GPIC and derivatives in diabetic rat retinas and erythrocytes using negative-ion mode (scan for m/z 241 phosphoinositol fragment). Normalize to phosphatidylinositol levels to assess metabolic dysregulation .

- Data normalization : Apply ratiometric analysis (e.g., GPIns/PIP2 ratio) to control for inter-sample variability .

Q. Methodological Considerations

Q. What controls are critical when measuring GPIC in phosphatidylcholine assay kits?

- Background correction : Include samples spiked with free choline to account for enzymatic interference (e.g., choline oxidase cross-reactivity) .

- Standard curve : Use GPIC concentrations spanning 0.1–50 µM, diluted in assay buffer matched to sample matrices (e.g., cell lysates) .

Q. How can siRNA knockdowns clarify GPIC's crosstalk with other phospholipid pathways?

- Target selection : Silence PLA2 or phosphoinositide kinases (e.g., PI3K) in GPIC-treated cells and quantify PIP2/PIP3 via LC-MS .

- Validation : Confirm knockdown efficiency via qPCR and correlate with functional readouts (e.g., actin polymerization in PC12 cells) .

Q. Data Interpretation Guidelines

属性

CAS 编号 |

425642-32-6 |

|---|---|

分子式 |

C14H32NO12P |

分子量 |

437.37 |

IUPAC 名称 |

[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H19O11P.C5H14NO/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;1-6(2,3)4-5-7/h3-16H,1-2H2,(H,17,18);7H,4-5H2,1-3H3/q;+1/p-1/t3-,4?,5-,6+,7-,8-,9?;/m1./s1 |

InChI 键 |

PTZZCYHESHNXFL-RCEFGWESSA-M |

SMILES |

C[N+](C)(C)CCO.C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Glycerophosphoinositol choline; Plain; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。